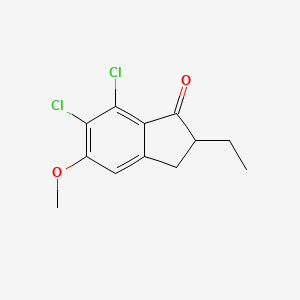
2-Ethyl-5-methoxy-6,7-dichloro-1-indanone
Cat. No. B8446507
M. Wt: 259.12 g/mol
InChI Key: LPSMTWMUVWKYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04003927
Procedure details


2-Ethyl-5-methoxy-6,7-dichloro-1-indanone (4 g.) is suspended in 200 ml. of water containing 1 ml. of 20% sodium hydroxide. The mixture is heated to boiling and potassium permanganate (18 g.) is added portion-wise over a four-hour period in such a manner that each time the purple color disappears an additional portion is added. A few drops of methanol are added to destroy the excess permanganate and the manganese oxide is removed by filtration. The colorless filtrate is acidified with 6 N HCl and evaporated to dryness under reduced pressure. The solid residue is extracted with boiling acetone and the extract is evaporated to dryness. The residue (2.57 g.) is suspended in 6 N HCl (125 ml.) and the mixture is boiled for 10 minutes, cooled and the 3,4-dichloro-5-methoxyphthalic acid is collected. On heating the product in a capillary melting point tube, it evolves a gas at 210° C. (formation of the anhdride), resolidifies and melts at 218°-220° C.





Identifiers


|
REACTION_CXSMILES
|
C(C1[CH2:11][C:10]2[C:5](=[C:6]([Cl:15])[C:7]([Cl:14])=[C:8]([O:12][CH3:13])[CH:9]=2)[C:4]1=[O:16])C.[OH-:17].[Na+].[Mn]([O-])(=O)(=O)=[O:20].[K+].[OH2:25]>CO>[Cl:15][C:6]1[C:7]([Cl:14])=[C:8]([O:12][CH3:13])[CH:9]=[C:10]([C:11]([OH:25])=[O:17])[C:5]=1[C:4]([OH:16])=[O:20] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1C(C2=C(C(=C(C=C2C1)OC)Cl)Cl)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added portion-wise over a four-hour period in such a manner that each time the purple color
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy the excess permanganate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the manganese oxide is removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The solid residue is extracted with boiling acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the extract is evaporated to dryness
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the 3,4-dichloro-5-methoxyphthalic acid is collected
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On heating the product in a capillary
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 210° C.
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(C(=O)O)=CC(=C1Cl)OC)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
